molecular formula C19H20ClN3O4 B2899764 1-(4-Chlorophenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea CAS No. 891115-74-5

1-(4-Chlorophenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea

Cat. No.: B2899764
CAS No.: 891115-74-5
M. Wt: 389.84
InChI Key: LOGXDCZSOZCJRL-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea is a urea-based small molecule featuring a 4-chlorophenyl group and a 5-oxopyrrolidin-3-yl scaffold substituted with a 3,4-dimethoxyphenyl moiety.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O4/c1-26-16-8-7-15(10-17(16)27-2)23-11-14(9-18(23)24)22-19(25)21-13-5-3-12(20)4-6-13/h3-8,10,14H,9,11H2,1-2H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOGXDCZSOZCJRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Chlorophenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-chloroaniline with 3,4-dimethoxybenzaldehyde to form an intermediate Schiff base. This intermediate is then subjected to cyclization with a suitable reagent, such as diethyl oxalate, to form the pyrrolidinone ring. Finally, the urea moiety is introduced through the reaction with an isocyanate derivative under controlled conditions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

1-(4-Chlorophenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carboxylic acids.

Scientific Research Applications

1-(4-Chlorophenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its interaction with microbial enzymes can result in antimicrobial activity.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Urea Derivatives

Compound Name Pyrrolidinone Substituent Urea Substituent Molecular Formula Molecular Weight
Target Compound 3,4-dimethoxyphenyl 4-Chlorophenyl Not reported Not reported
Compound 4-Chlorophenyl 2,4-Dimethoxyphenyl C₂₀H₂₂ClN₃O₄ 403.9
Compound 4-Chlorophenyl Benzodioxinylmethyl Not reported Not reported

Key Observations :

  • The 3,4-dimethoxyphenyl group in the target compound may confer stronger electron-donating effects compared to the 2,4-dimethoxy isomer, influencing receptor binding.
  • The benzodioxin group in ’s compound could improve metabolic stability relative to methoxy-substituted analogs .

Comparison with 1,3,4-Oxadiazole Derivatives Exhibiting Anti-inflammatory Activity

Anti-inflammatory Activity and Toxicity ()

Two 1,3,4-oxadiazole derivatives—IIIa and IIIb —demonstrate significant anti-inflammatory effects:

  • IIIa : 1-(4-Bromophenyl)-3-[5-(4-chlorophenyl)-1,3,4-oxadiazole-2-yl]propan-1-one (59.5% edema suppression).
  • IIIb : 1-(4-Bromophenyl)-3-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole-2-yl]propan-1-one (61.9% edema suppression).

Both compounds exhibit lower toxicity (Severity Index, SI: 0.75–0.83) than the reference drug indomethacin (SI: 2.67) .

Table 2: Anti-inflammatory and Toxicity Profiles of Oxadiazoles vs. Urea Target

Compound Core Structure Key Substituent Edema Suppression (%) SI
IIIa 1,3,4-Oxadiazole 4-Chlorophenyl 59.5 0.75
IIIb 1,3,4-Oxadiazole 3,4-Dimethoxyphenyl 61.9 0.83
Target Urea 3,4-Dimethoxyphenyl Not reported N/A

Key Observations :

  • The 3,4-dimethoxyphenyl group in IIIb correlates with marginally higher anti-inflammatory activity than IIIa’s 4-chlorophenyl, suggesting its pharmacological advantage in both oxadiazole and urea scaffolds.

Physicochemical and Pharmacological Profile Analysis

  • Electronic Effects : The 3,4-dimethoxy substitution provides electron-donating resonance effects, which may stabilize interactions with enzymatic targets (e.g., cyclooxygenase or kinases).
  • Solubility : Methoxy groups enhance hydrophilicity, but the urea scaffold’s rigidity could reduce bioavailability compared to oxadiazoles .
  • Toxicity : While oxadiazoles IIIa/IIIb show low SI values, urea derivatives’ toxicity remains uncharacterized but merits investigation due to structural complexity.

Biological Activity

1-(4-Chlorophenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of cancer therapeutics. This article presents a detailed examination of its biological activity, including synthesis, mechanisms of action, and evaluation of its efficacy against various cancer cell lines.

Chemical Structure and Synthesis

The compound features a urea moiety substituted with a 4-chlorophenyl group and a pyrrolidine derivative, which is known to influence its biological properties. The synthesis typically involves the reaction of appropriate aryl isocyanates with amines or other nucleophiles under controlled conditions, often utilizing solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction.

Anticancer Properties

Recent studies have highlighted the anticancer potential of derivatives similar to this compound. For instance, a related compound demonstrated significant antiproliferative activity against A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) cell lines. The IC50 values for these compounds were reported as follows:

CompoundCell LineIC50 (μM)
1-(4-Chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}ureaA5492.39 ± 0.10
HCT-1163.90 ± 0.33
PC-3Not specified

These values indicate that the compound exhibits potent inhibitory effects comparable to established anticancer agents like sorafenib .

The mechanism underlying the anticancer activity has been explored through molecular docking studies, which suggest that the urea moiety forms hydrogen bonds with critical amino acids in target proteins such as BRAF. This interaction potentially disrupts signaling pathways involved in tumor proliferation and survival .

Case Studies and Comparative Analysis

A comparative analysis was performed with other derivatives containing similar structural motifs. For example, compounds bearing different substituents on the phenyl rings were evaluated for their antiproliferative effects. The following table summarizes findings from various studies:

Compound TypeCell LineIC50 Range (μM)Reference
Urea DerivativesA5492.39 - 5.00
Pyrrolidine DerivativesHCT-1163.90 - 6.00
Control (Sorafenib)A5492.12 ± 0.18

The data indicate that modifications to the urea structure can significantly affect biological activity, highlighting the importance of structure-activity relationships in drug design.

Additional Biological Activities

Beyond anticancer effects, derivatives of this compound have also shown promise in other biological activities:

  • Antibacterial Activity : Some related compounds have demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis, suggesting potential applications in treating infections .
  • Enzyme Inhibition : Certain derivatives exhibited strong inhibitory effects on enzymes like acetylcholinesterase and urease, indicating their potential utility in treating neurological disorders and urinary tract infections .

Q & A

Q. What are the key synthetic challenges in preparing 1-(4-Chlorophenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea, and how can multi-step routes be optimized?

Methodological Answer: Synthesis involves multi-step reactions, including pyrrolidinone ring formation (via cyclization of precursors like γ-keto acids or lactams under acidic/basic conditions) and urea linkage via reaction with 4-chlorophenyl isocyanate . Key challenges include:

  • Low yields due to steric hindrance from the 3,4-dimethoxyphenyl group. Optimization strategies:
    • Use of high-boiling solvents (e.g., DMF) to enhance reaction homogeneity.
    • Catalytic additives (e.g., DMAP) to accelerate isocyanate coupling .
  • Purification: Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: EtOAc/hexane) improves purity .

Q. How can researchers characterize the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Key signals include the urea NH protons (δ 8.2–9.0 ppm, broad), pyrrolidinone carbonyl (C=O, δ 170–175 ppm in ¹³C NMR), and methoxy groups (δ 3.7–3.9 ppm) .
    • X-ray Crystallography: For unambiguous confirmation, single-crystal diffraction studies resolve torsional angles between the chlorophenyl and dimethoxyphenyl groups .
  • Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺: ~428.1 g/mol) .

Advanced Research Questions

Q. What experimental strategies can elucidate the compound’s mechanism of action in enzyme inhibition studies?

Methodological Answer:

  • Kinetic Assays: Use recombinant enzymes (e.g., kinases or phosphatases) to measure IC₅₀ values. For example:
    • Pre-incubate the enzyme with varying compound concentrations, then add substrate (e.g., ATP for kinases).
    • Monitor activity via fluorescence (e.g., ADP-Glo™ assay) or colorimetric methods .
  • Docking Studies: Computational models (AutoDock Vina) predict binding interactions with active sites, guided by structural analogs (e.g., 1-(3-chlorophenyl)-3-(2-morpholin-4-yl-5-(trifluoromethyl)phenyl)urea’s binding to kinase pockets) .

Q. How do structural modifications (e.g., substituent position on the phenyl rings) impact biological activity?

Methodological Answer:

  • SAR Studies: Compare analogs like:
    • 1-(4-Fluorophenyl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea (fluorine vs. chlorine).
    • 1-(4-Chlorophenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea (methoxy positional isomer).
    • Key Findings:
  • Chlorine enhances lipophilicity (logP ↑), improving membrane permeability in cell-based assays .
  • 3,4-Dimethoxy groups increase steric bulk, reducing affinity for some targets (e.g., COX-2 inhibition drops by ~40% vs. monosubstituted analogs) .

Q. How can computational methods guide the design of derivatives with improved pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction: Tools like SwissADME predict:
    • Bioavailability: Reduce molecular weight (<500 Da) and polar surface area (<140 Ų) by replacing methoxy with halogens .
    • Metabolic Stability: Identify labile sites (e.g., urea linkage) using cytochrome P450 models. Methylation of NH groups reduces oxidative degradation .
  • QSAR Models: Train models on datasets of urea derivatives to correlate substituent electronegativity with IC₅₀ values .

Data Contradiction Analysis

Q. How can discrepancies in reported reaction yields (e.g., 45% vs. 68% for urea coupling) be resolved?

Methodological Answer:

  • Variable Factors:
    • Solvent Polarity: Lower yields in THF (45%) vs. DMF (68%) due to poor isocyanate solubility .
    • Temperature Control: Exothermic reactions may require cooling (0–5°C) to prevent side-product formation .
  • Resolution: Reproduce reactions under standardized conditions (dry solvents, inert atmosphere) and characterize byproducts (e.g., via LC-MS) .

Industrial vs. Academic Synthesis Challenges

Q. What scalability issues arise when transitioning from lab-scale to continuous flow synthesis?

Methodological Answer:

  • Lab-Scale: Batch reactors use slow addition of reagents to control exotherms .
  • Industrial Challenges:
    • Clogging Risk: Insoluble intermediates (e.g., pyrrolidinone precursors) require in-line filtration .
    • Residence Time: Optimize flow rates to ensure complete urea formation (validated by FTIR monitoring of C=O stretches) .

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